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molecular formula C8H7NOS B8770935 7-Methoxybenzo[d]isothiazole

7-Methoxybenzo[d]isothiazole

Cat. No. B8770935
M. Wt: 165.21 g/mol
InChI Key: VTYHEUZKGDJQNR-UHFFFAOYSA-N
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Patent
US07417064B2

Procedure details

A method similar to 4-methoxy-benzo[d]isothiazole using 2-fluoro-3-methoxy-benzaldehyde (410 mg, 2.66 mmol), sulfur (85 mg, 2.66 mmol), NH4OH (5 mL), and 2-methoxyethanol (5 mL) gave the title compound (60 mg, 14%); Mass spectrum (ion-spray): m/z=165.8 (m+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
14%

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.FC1C(OC)=CC=CC=1[CH:15]=[O:16].[S].[NH4+].[OH-]>COCCO>[CH3:15][O:16][C:6]1[C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:3]=[CH:4][CH:5]=1 |f:3.4,^3:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC2=C1C=NS2
Step Two
Name
Quantity
410 mg
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1OC
Step Three
Name
Quantity
85 mg
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C=NSC21
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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